4-Acetilmorfolina

Descripción general

Descripción

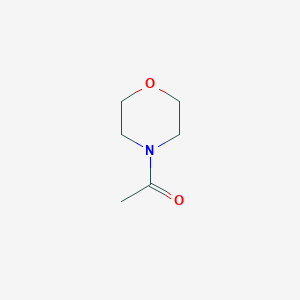

4-Acetylmorpholine is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Acetylmorpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2764. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Acetylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Sustancias Biológicamente Activas

La 4-Acetilmorfolina se ha empleado ampliamente en la investigación científica, contribuyendo significativamente a la síntesis de sustancias biológicamente activas . Sus propiedades únicas le permiten interactuar y activar una variedad de moléculas, lo que lleva a la creación de diversas sustancias biológicamente activas.

Sonda Fluorescente para Investigaciones Biológicas

Este compuesto actúa como una sonda fluorescente para investigaciones biológicas . Sus propiedades fluorescentes la convierten en una herramienta valiosa en el estudio de sistemas biológicos, permitiendo a los científicos visualizar y rastrear procesos biológicos en tiempo real.

Exploración de Estructuras y Propiedades de Proteínas

Los científicos han aprovechado el potencial de la this compound para explorar estructuras y propiedades de proteínas . Sus interacciones con las proteínas provocan efectos observables en su estructura y funciones, proporcionando información valiosa sobre el comportamiento y los mecanismos de las proteínas.

Investigación de los Impactos de los Fármacos en los Procesos Celulares

La this compound se utiliza para investigar los impactos de los fármacos en los procesos celulares . Puede interactuar con varios componentes moleculares dentro de las células, ayudando a los investigadores a comprender cómo diferentes fármacos afectan las funciones y los procesos celulares.

Pesticidas

La this compound encuentra aplicación en el campo de los pesticidas . Sus propiedades únicas la convierten en un ingrediente útil en la formulación de ciertos tipos de pesticidas.

Solventes Industriales

Este compuesto también se utiliza en solventes industriales . Su solubilidad en agua y otras propiedades únicas la convierten en un componente valioso en la creación de diversos solventes industriales.

Mecanismo De Acción

Target of Action

4-Acetylmorpholine, also known as N-Acetylmorpholine, is a compound that demonstrates aromaticity and acts as a weak base . It has been shown to interact with a diverse range of molecules, including proteins and lipids . These interactions can lead to observable effects on the structure and functions of these molecular components .

Mode of Action

Its ability to interact with various molecules suggests that it may influence their activity or function . For instance, its interaction with proteins could potentially alter their conformation or activity, leading to changes in cellular processes.

Biochemical Pathways

Given its interactions with proteins and lipids, it is plausible that it could influence pathways involving these molecules

Result of Action

Its interactions with proteins and lipids suggest that it could potentially influence their structure and function

Análisis Bioquímico

Biochemical Properties

4-Acetylmorpholine acts as a weak base and demonstrates aromaticity, enabling it to interact and activate a diverse range of molecules . Studies have shown its interactions with proteins, lipids, and other molecular components, leading to observable effects on their structure and functions .

Cellular Effects

4-Acetylmorpholine has been shown to have potential impacts on cellular processes. Scientists have harnessed its potential to explore protein structures and properties, as well as to investigate the impacts of drugs on cellular processes

Molecular Mechanism

It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

The specific metabolic pathways that 4-Acetylmorpholine is involved in are not well-defined. It is known that metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks . The exact enzymes or cofactors that 4-Acetylmorpholine interacts with, and any effects on metabolic flux or metabolite levels, are not currently known.

Actividad Biológica

4-Acetylmorpholine, also known as N-acetylmorpholine, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 4-Acetylmorpholine

4-Acetylmorpholine is a morpholine derivative characterized by an acetyl group attached to the nitrogen atom of the morpholine ring. This modification enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Properties

Research has demonstrated that derivatives of 4-acetylmorpholine exhibit significant antimicrobial activities. A study highlighted the synthesis of novel benzimidazole-morpholine derivatives, which showed selective inhibition against various bacterial strains, indicating their potential as antibacterial agents.

2. Cholinesterase Inhibition

One of the notable pharmacological activities of 4-acetylmorpholine is its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. A study conducted by Yuheng Hu et al. (2019) reported that certain derivatives exhibited significant AChE inhibition, indicating their promise in Alzheimer's therapy.

3. Anti-inflammatory Effects

4-Acetylmorpholine derivatives have also been investigated for their anti-inflammatory properties. Specifically, compounds derived from this morpholine structure have shown inhibitory effects on cyclooxygenase enzymes, which are critical in the inflammatory process. This positions them as potential candidates for developing anti-inflammatory medications.

The mechanism by which 4-acetylmorpholine exerts its biological effects involves several biochemical pathways:

- Interaction with Enzymes : The compound acts as a weak base and demonstrates aromaticity, allowing it to interact with various enzymes and proteins involved in metabolic pathways. This interaction may influence enzyme activity and gene expression.

- Protein Structure Influence : Its interactions with proteins suggest that it could alter their structure and function, potentially affecting cellular processes.

- Radical Formation : In reactions involving ferrous ions, 4-acetylmorpholine can participate in SRN1 reactions, leading to the formation of radical intermediates that may contribute to its biological activity.

Study on Cholinesterase Inhibition

A significant study focused on the synthesis and evaluation of 4-acetylmorpholine derivatives for their cholinesterase inhibitory activity. The results indicated that certain compounds not only inhibited AChE but also showed selectivity towards BuChE, which is crucial for therapeutic strategies against Alzheimer's disease.

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| Compound A | 85 | 40 |

| Compound B | 90 | 60 |

| Compound C | 75 | 70 |

This table illustrates the varying degrees of inhibition observed among different derivatives, highlighting their potential therapeutic relevance.

Anti-inflammatory Activity Assessment

Another study assessed the anti-inflammatory properties of 4-acetylmorpholine derivatives in a mouse model of inflammation. The results showed a significant reduction in inflammatory markers compared to control groups.

| Treatment Group | Inflammatory Marker Level (pg/mL) |

|---|---|

| Control | 1200 |

| Compound A | 600 |

| Compound B | 450 |

These findings suggest that specific derivatives may offer a viable approach to managing inflammatory conditions.

Propiedades

IUPAC Name |

1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(8)7-2-4-9-5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWXRBNOYGGPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061889 | |

| Record name | N-Acetylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1696-20-4 | |

| Record name | N-Acetylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1696-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001696204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-morpholinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetylmorpholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM8H2HUC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main methods for synthesizing N-acetylmorpholine?

A1: Several methods exist for synthesizing N-acetylmorpholine:

- Acetic Acid Method: This method reacts morpholine with acetic acid in the presence of a dehydrating agent. [, , ]

- Acetic Anhydride Method: This method reacts morpholine with acetic anhydride, often with ammonia neutralization and distillation. [, ]

- Other Methods: Less common methods include using acetyl chloride, ketene, or acetates as the acetylating agent. [, ]

Q2: Which synthesis methods are considered most suitable for industrial production in China?

A2: The acetic acid method and the acetic anhydride method are considered the most suitable for industrial production in China due to their efficiency and alignment with national conditions. []

Q3: Are there any environmentally friendly approaches to N-acetylmorpholine synthesis?

A3: Yes, a method using ketene and morpholine in the presence of an acylating catalyst and an organic solvent has been reported. This method boasts a high yield (98%) and minimal environmental impact, producing no waste acid or wastewater. []

Q4: Can microwave technology be applied to N-acetylmorpholine synthesis?

A4: Yes, microwave-assisted synthesis of N-acetylmorpholine using acetic acid has been explored. This method, under optimized conditions, can achieve a yield of 86.6%. []

Q5: What are the primary applications of N-acetylmorpholine?

A5: N-acetylmorpholine finds use in various industries:

- Pesticide Intermediates: It serves as a key intermediate in synthesizing certain fungicides, such as dimethomorph. [, ]

- Natural Gas Desulfurization: N-acetylmorpholine can be used in processes to remove hydrogen sulfide from natural gas. [, ]

- Aromatics Extraction: It acts as a solvent in the extraction of aromatic compounds. []

- Photoresist Stripper: N-acetylmorpholine-based compositions show promise in the electronics industry for effectively removing photoresists. []

Q6: How is N-acetylmorpholine used in the synthesis of dimethomorph?

A6: Dimethomorph, a widely used fungicide, is synthesized by reacting 4-chloro-3,4-dimethoxybenzophenone with N-acetylmorpholine in the presence of a catalyst like sodium hydroxide. []

Q7: What is the molecular formula and weight of N-acetylmorpholine?

A7: * Molecular Formula: C6H11NO2* Molecular Weight: 129.16 g/mol

Q8: Is there information available regarding the spectroscopic data of N-acetylmorpholine?

A8: While the provided abstracts don't delve into specific spectroscopic data, research on the mass spectrometric fragmentation of N-acetylmorpholine exists. Studies utilizing high-resolution mass spectrometry and isotope labeling techniques have provided insights into the fragmentation pathways and rearrangement mechanisms of this compound. [, ]

Q9: How does the density and viscosity of N-acetylmorpholine behave in binary mixtures?

A9: Studies have investigated the density and viscosity of N-acetylmorpholine in binary mixtures with various solvents, including water, alkanols, and aromatic hydrocarbons. These studies have revealed interesting insights into the molecular interactions and physical properties of such mixtures across a range of temperatures. [, , , , , , ]

Q10: Can you provide details about the reaction mechanism of N-acetylmorpholine with ferrous ions in the context of SRN1 reactions?

A10: Research indicates that ferrous ions can initiate SRN1 reactions involving N-acetylmorpholine enolates and various halogenoarenes, resulting in the formation of arylacetamides and arylalkanamides. The precise role of ferrous ions in this process is still under investigation, but it's believed to facilitate the generation of radical intermediates. []

Q11: Does N-acetylmorpholine participate in photochemical reactions?

A11: Yes, studies have shown that N-acetylmorpholine can undergo fragmentation when exposed to UV light in the presence of electron acceptors like 9,10-dicyanoanthracene (DCA) and water. This process involves electron transfer and results in the formation of 4-acetylmorpholine and acetone. []

Q12: What is known about the environmental impact and degradation of N-acetylmorpholine?

A12: While the provided abstracts do not focus on the environmental fate of N-acetylmorpholine, one study examined its atmospheric emission during a carbon capture and storage (CCS) campaign. This highlights the importance of understanding the potential environmental impact and degradation pathways of N-acetylmorpholine, especially in industrial processes. []

Q13: What are some potential areas for further research on N-acetylmorpholine?

A13: Several areas present opportunities for continued research:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.